2,3-Butanediol, 2-methyl-, (3S)-

Description

Overview of 2,3-Butanediol (B46004) as a Promising Platform Chemical

2,3-Butanediol, with the chemical formula (CH₃CHOH)₂, is a four-carbon diol that is gaining traction as a valuable bio-based platform chemical. mdpi.comwikipedia.org It serves as a precursor to a variety of commodity chemicals that are traditionally derived from petroleum, such as 1,3-butadiene (B125203), methyl ethyl ketone (MEK), diacetyl, and acetoin (B143602). nih.govresearchgate.net These derivatives have extensive applications; for instance, 1,3-butadiene is a key monomer for synthetic rubber, and MEK is a widely used solvent. nih.govnih.gov The ability to produce these high-value chemicals from a renewable resource like 2,3-BDO underscores its potential to shift the chemical industry towards more sustainable practices. researchgate.net The global market for 2,3-BDO is anticipated to reach into the billions of dollars by 2025 and is projected to be a $300 million market by 2030, highlighting its economic potential. nih.govresearchgate.netresearchgate.net

Stereoisomeric Forms of 2,3-Butanediol: (2R,3R)-, (2S,3S)-, and meso-Isomers

2,3-Butanediol exists in three distinct stereoisomeric forms due to the presence of two chiral centers at carbons 2 and 3. wikipedia.orginfinitylearn.com These isomers are:

(2R,3R)-2,3-Butanediol (levo-form) : An optically active isomer. researchgate.netwikipedia.org This form is known for its potential as an antifreeze agent due to its very low freezing point of -60°C. nih.govresearchgate.net

(2S,3S)-2,3-Butanediol (dextro-form) : The enantiomer of the (2R,3R) form, also optically active. researchgate.netwikipedia.org

meso-2,3-Butanediol (B1221857) : An optically inactive isomer due to an internal plane of symmetry. wikipedia.orgdoubtnut.com Its configuration is (2R, 3S) or equivalently (2S, 3R). wikipedia.org

The different stereoisomers are formed through the action of various acetoin reductase enzymes with different stereospecificities. researchgate.netnih.gov The specific isomer produced can depend on the microorganism and the substrate used in the fermentation process. mdpi.com For example, some bacteria produce mainly the meso- and (2S,3S)- forms from glucose, while the (2R,3R)-isomer can be the primary product when glycerol (B35011) is the carbon source. mdpi.com

Academic Research Trajectory and Evolution of 2,3-Butanediol Production

The history of 2,3-Butanediol production through microbial fermentation dates back over a century, with the first report of its synthesis by Klebsiella pneumoniae in 1906. nih.govmdpi.com Significant research was conducted during World War II to produce 2,3-BDO as a precursor for 1,3-butadiene, a monomer for synthetic rubber. wikipedia.org Early research also explored the fermentation of various carbohydrates by organisms like Aerobacillus polymyxa. cdnsciencepub.com

In recent decades, research has intensified, focusing on several key areas:

Metabolic Engineering : Numerous studies have focused on genetically modifying microorganisms like Escherichia coli, Corynebacterium glutamicum, and various yeast species to enhance 2,3-BDO production, improve yields, and direct synthesis towards a specific stereoisomer. nih.govnih.govnih.gov

Feedstock Utilization : A significant body of research has explored the use of diverse and low-cost feedstocks, including glucose, glycerol, molasses, and lignocellulosic biomass from agricultural residues, to make the production process more economically viable. nih.govmdpi.comnih.gov

Process Optimization : Research has also been directed at optimizing fermentation conditions such as pH, oxygen supply, and culture medium composition to maximize the concentration and productivity of 2,3-BDO. researchgate.netnih.gov

Downstream Processing : Developing cost-effective methods for the separation and purification of 2,3-BDO from the fermentation broth remains a critical area of research, as this step can account for a large portion of the total production cost. nih.gov

Focus on (2S,3S)-2,3-Butanediol in Asymmetric Synthesis and Bio-production Research

The optically active (2S,3S)-2,3-Butanediol is of particular interest in the field of asymmetric synthesis, where it can be used as a chiral building block for the creation of other complex, optically pure molecules. mdpi.com Its specific stereochemistry makes it a valuable starting material or resolving agent in the synthesis of pharmaceuticals and other fine chemicals. acs.org

In the realm of bio-production, significant research efforts have been dedicated to engineering microorganisms to selectively produce high titers of (2S,3S)-2,3-Butanediol. This involves the manipulation of metabolic pathways to favor the enzymes that lead to this specific isomer. For instance, researchers have cloned and expressed genes encoding for specific dehydrogenases in host organisms to control the stereochemistry of the final product. mdpi.com The ability to produce enantiopure (2S,3S)-2,3-Butanediol through fermentation is a major advancement, as it bypasses the need for costly and complex chiral separation or asymmetric synthesis steps that would be required if a mixture of isomers were produced. mdpi.com

Structure

3D Structure

Propriétés

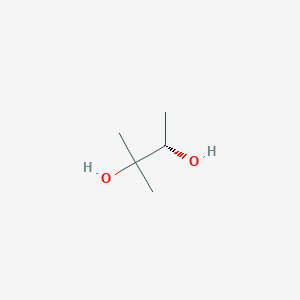

Formule moléculaire |

C5H12O2 |

|---|---|

Poids moléculaire |

104.15 g/mol |

Nom IUPAC |

(3S)-2-methylbutane-2,3-diol |

InChI |

InChI=1S/C5H12O2/c1-4(6)5(2,3)7/h4,6-7H,1-3H3/t4-/m0/s1 |

Clé InChI |

IDEOPBXRUBNYBN-BYPYZUCNSA-N |

SMILES isomérique |

C[C@@H](C(C)(C)O)O |

SMILES canonique |

CC(C(C)(C)O)O |

Origine du produit |

United States |

Mechanisms and Pathways of 2,3 Butanediol Biosynthesis

Central Metabolic Flow from Carbon Sources to Pyruvate (B1213749)

The journey from complex carbon sources to 2,3-butanediol (B46004) begins with their breakdown into a key metabolic intermediate: pyruvate. nih.govcranfield.ac.uk Microorganisms primarily utilize the glycolytic and pentose (B10789219) phosphate (B84403) pathways to achieve this conversion, channelling the carbon flux towards the central 2,3-butanediol biosynthetic route.

Pentose Phosphate Pathway Contribution

The pentose phosphate pathway (PPP) is another crucial route in carbohydrate metabolism that complements glycolysis. cranfield.ac.uk While its primary roles are to produce NADPH and the precursors for nucleotide biosynthesis, the PPP can also catabolize pentose sugars and intermediates from glycolysis, ultimately feeding into the glycolytic pathway to produce pyruvate. khanacademy.org Specifically, intermediates of the PPP, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can re-enter the glycolytic sequence, thereby contributing to the pyruvate pool available for 2,3-butanediol synthesis. khanacademy.org The PPP's role in supplying reducing power in the form of NADPH can also be significant, particularly in engineered strains where redox balance is critical for optimizing product formation. nih.gov

The Core 2,3-Butanediol Biosynthetic Pathway

Once pyruvate is formed, it enters the dedicated 2,3-butanediol biosynthetic pathway, a three-step enzymatic process in most producing bacteria. nih.govresearchgate.net This pathway diverts carbon flow from other fermentative products towards the synthesis of 2,3-butanediol. nih.gov

Pyruvate Condensation to α-Acetolactate

The initial and committing step in the 2,3-butanediol pathway is the condensation of two pyruvate molecules to form α-acetolactate. asm.orgnih.gov This reaction is a key regulatory point in the pathway.

Role of α-Acetolactate Synthase (ALS)

This crucial condensation reaction is catalyzed by the enzyme α-acetolactate synthase (ALS), also known as acetohydroxyacid synthase. asm.orgyeastgenome.org ALS requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor and is typically induced under slightly acidic conditions. nih.gov The enzyme facilitates the decarboxylation of one pyruvate molecule and the subsequent condensation of the resulting hydroxyethyl-TPP intermediate with a second pyruvate molecule to form α-acetolactate. nih.gov The activity of ALS is a significant factor in determining the carbon flux towards 2,3-butanediol, and overexpression of the ALS-encoding gene (often denoted as budB or ilv) has been a common strategy to enhance production. nih.gov

α-Acetolactate Conversion to Acetoin (B143602)

The intermediate α-acetolactate is chemically unstable and can be converted to acetoin through two different routes: enzymatic decarboxylation and non-enzymatic oxidative decarboxylation. researchgate.netmdpi.com

In the primary biosynthetic pathway within many bacteria, α-acetolactate is directly decarboxylated to acetoin by the enzyme α-acetolactate decarboxylase (ALDC). nih.govmdpi.com This enzymatic conversion is highly efficient and is the main route for acetoin formation under anaerobic conditions. osti.gov

Alternatively, α-acetolactate can undergo spontaneous, non-enzymatic oxidative decarboxylation in the presence of oxygen to form diacetyl. osti.govresearchgate.net Diacetyl can then be reduced to acetoin by diacetyl reductase. researchgate.net This alternative route is more prominent in organisms that lack ALDC, such as Saccharomyces cerevisiae, or under aerobic conditions. osti.gov The conversion of α-acetolactate to acetoin is a critical step, as acetoin is the direct precursor to 2,3-butanediol. nih.govmdpi.com

Table 1: Key Enzymes in the 2,3-Butanediol Biosynthetic Pathway

| Enzyme Name | Abbreviation | EC Number | Reaction Catalyzed |

| α-Acetolactate Synthase | ALS | 2.2.1.6 | 2 Pyruvate → α-Acetolactate + CO₂ |

| α-Acetolactate Decarboxylase | ALDC | 4.1.1.5 | α-Acetolactate → Acetoin + CO₂ |

| Diacetyl Reductase | 1.1.1.304 | Diacetyl + NAD(P)H → Acetoin + NAD(P)⁺ | |

| 2,3-Butanediol Dehydrogenase | BDH | 1.1.1.4 | Acetoin + NAD(P)H ⇌ 2,3-Butanediol + NAD(P)⁺ |

Enzymatic Decarboxylation by α-Acetolactate Decarboxylase (ALDC)

The primary route for acetoin formation from α-acetolactate is catalyzed by the enzyme α-acetolactate decarboxylase (ALDC). This enzyme facilitates the direct, non-oxidative decarboxylation of α-acetolactate to produce acetoin. murphyandson.co.uklallemandbrewing.com This pathway is crucial in many fermentative microorganisms as it prevents the accumulation of α-acetolactate and channels the carbon flow towards 2,3-BDO. biozym.vn The use of ALDC is a common strategy in industrial applications, such as brewing, to prevent the formation of the off-flavor compound diacetyl by ensuring a direct conversion to the more neutral-flavored acetoin. murphyandson.co.uklelaboyeast.comwhitelabs.com ALDC is produced by various bacteria, including Bacillus subtilis and Bacillus licheniformis. murphyandson.co.ukwhclab.com The reaction is essentially irreversible and serves as a committed step towards acetoin and subsequent 2,3-BDO production. Notably, ALDC enzymes are known to produce the (R)-enantiomer of acetoin. researchgate.net

Spontaneous Oxidative Decarboxylation to Diacetyl

In the absence of or with low activity of ALDC, α-acetolactate, an unstable intermediate, can undergo a spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl. nih.govdtu.dk This reaction is particularly favored in the presence of oxygen. nih.govdtu.dk Diacetyl is known for its buttery aroma and is a significant flavor compound in many fermented dairy products but is often considered an off-flavor in beverages like beer. whitelabs.comdtu.dk The accumulation of diacetyl can be toxic to microorganisms, inhibiting growth at concentrations as low as 10 mM in some species. nih.gov The rate of this spontaneous conversion can be accelerated by the presence of metal ions. dtu.dk In some industrial processes, this chemical instability is leveraged to produce diacetyl from microbially produced α-acetolactate. dtu.dk

Diacetyl Reduction to Acetoin by Diacetyl Reductase (DAR)

Once formed, diacetyl can be enzymatically reduced to acetoin. This reaction is catalyzed by diacetyl reductase (DAR), an NADH or NADPH-dependent enzyme. nih.govmorebeer.com This reduction is a key step in detoxifying diacetyl and channeling the carbon back into the main 2,3-BDO pathway. morebeer.com Diacetyl reductases can exhibit stereospecificity, producing either (R)-acetoin or (S)-acetoin. wikipedia.orgwikipedia.org For instance, DARs have been identified in Saccharomyces cerevisiae that produce (R)-acetoin, while those in bacteria like Geobacillus stearothermophilus and Klebsiella pneumoniae can produce (S)-acetoin. wikipedia.orgwikipedia.org This activity is often associated with 2,3-butanediol dehydrogenase enzymes, which can catalyze the reversible reduction of diacetyl to acetoin, although the diacetyl reductase activity itself is typically irreversible. wikipedia.orgwikipedia.org

Acetoin Reduction to 2,3-Butanediol

The final step in the biosynthesis of 2,3-BDO is the reduction of the ketone acetoin to the corresponding diol. This reaction is pivotal as it determines the final stereochemical composition of the 2,3-BDO produced.

Catalysis by 2,3-Butanediol Dehydrogenase (BDH) / Acetoin Reductase (AR)

The conversion of acetoin to 2,3-BDO is catalyzed by the enzyme 2,3-butanediol dehydrogenase (BDH), also known as acetoin reductase (AR). mdpi.comasm.org This enzyme utilizes a reducing equivalent, typically NADH or NADPH, to reduce the carbonyl group of acetoin to a hydroxyl group. asm.orgnih.gov The reaction is reversible, allowing microorganisms to utilize stored 2,3-BDO as a carbon and energy source when primary substrates are depleted. mdpi.com The activity of BDH is a critical factor in achieving high yields of 2,3-BDO in industrial fermentations. Overexpression of BDH genes has been shown to successfully redirect carbon flux from acetoin to 2,3-BDO, reducing the accumulation of potentially flavor-impacting acetoin. nih.govresearchgate.net These enzymes are found in a wide range of bacteria and yeasts, including Klebsiella pneumoniae, Serratia sp., and Saccharomyces cerevisiae. nih.govnih.govnih.gov

Stereospecificity of BDH/AR Enzymes

BDH/AR enzymes are the primary determinants of the stereoisomeric form of 2,3-BDO produced. mdpi.comencyclopedia.pub These enzymes exhibit distinct stereospecificities for both the substrate (R- or S-acetoin) and the product (2R,3R-, 2S,3S-, or meso-2,3-BDO). nih.gov The variety of BDH enzymes with different specificities across various microorganisms is responsible for the natural production of different 2,3-BDO isomers. encyclopedia.pub

For example:

In Saccharomyces cerevisiae, the BDH1 enzyme acts on (3R)-acetoin and (3S)-acetoin to form (2R,3R)-2,3-BDO and a portion of meso-2,3-BDO, respectively. nih.gov

In Klebsiella pneumoniae, the BudC-encoded BDH is the sole enzyme for converting diacetyl to (S)-acetoin and further to (2S,3S)-2,3-BDO. nih.gov

A (2R,3R)-2,3-butanediol dehydrogenase from Rhodococcus erythropolis displays absolute stereospecificity in reducing diacetyl to (2R,3R)-2,3-BDO via an (R)-acetoin intermediate. nih.gov

Mechanisms of 2,3-Butanediol Stereoisomer Formation

The production of the three stereoisomers of 2,3-butanediol—(2R,3R), (2S,3S), and meso—is a direct consequence of the interplay between the enzymes in the biosynthetic pathway. mdpi.comcjcatal.com The specific combination of α-acetolactate decarboxylase, diacetyl reductase, and various butanediol (B1596017) dehydrogenases within a microorganism dictates the isomeric profile of the final product. nih.govnih.gov

The formation of different stereoisomers can be summarized as follows:

(2S,3S)-2,3-Butanediol: This isomer is typically formed from the reduction of (S)-acetoin. In organisms like Klebsiella pneumoniae, a specific butanediol dehydrogenase (encoded by budC) catalyzes the conversion of diacetyl to (S)-acetoin and subsequently to (2S,3S)-2,3-BDO. nih.gov

(2R,3R)-2,3-Butanediol: This isomer is produced from the reduction of (R)-acetoin. nih.gov Many ALDC enzymes exclusively produce (R)-acetoin. researchgate.net Subsequent reduction by an (R)-specific BDH, such as glycerol (B35011) dehydrogenase in K. pneumoniae or the BDH1 enzyme in S. cerevisiae, leads to the formation of (2R,3R)-2,3-BDO. nih.govnih.gov

meso-2,3-Butanediol (B1221857): This achiral isomer can be formed from either (R)- or (S)-acetoin, depending on the enzyme. For instance, glycerol dehydrogenase from K. pneumoniae can convert (S)-acetoin to meso-2,3-BDO. nih.gov Similarly, some BDHs from Serratia sp. T241 can produce meso-2,3-BDO from both (3S)-acetoin and (3R)-acetoin. nih.gov

The following table summarizes the roles of different enzymes from various microorganisms in the formation of 2,3-BDO stereoisomers.

Table 1: Enzymatic Basis of 2,3-Butanediol Stereoisomer Formation in Various Microorganisms

| Organism | Enzyme | Substrate(s) | Product(s) | Citation(s) |

|---|---|---|---|---|

| Klebsiella pneumoniae | Butanediol Dehydrogenase (BudC) | Diacetyl, (S)-Acetoin | (S)-Acetoin, (2S,3S)-2,3-BDO | nih.gov |

| Klebsiella pneumoniae | Glycerol Dehydrogenase (DhaD) | (R)-Acetoin, (S)-Acetoin | (2R,3R)-2,3-BDO, meso-2,3-BDO | nih.gov |

| Saccharomyces cerevisiae | 2,3-Butanediol Dehydrogenase (Bdh1) | (3R)-Acetoin, (3S)-Acetoin | (2R,3R)-2,3-BDO, meso-2,3-BDO | nih.gov |

| Serratia sp. T241 | BDH1 / BDH2 | (3S)-Acetoin, (3R)-Acetoin | (2S,3S)-2,3-BDO, meso-2,3-BDO | nih.gov |

| Serratia sp. T241 | BDH3 / GDH | (3S)-Acetoin, (3R)-Acetoin | meso-2,3-BDO, (2R,3R)-2,3-BDO | nih.gov |

| Rhodococcus erythropolis | (2R,3R)-2,3-Butanediol Dehydrogenase | Diacetyl, (R)-Acetoin | (R)-Acetoin, (2R,3R)-2,3-BDO | nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (2R,3R)-2,3-Butanediol |

| (2S,3S)-2,3-Butanediol |

| (3R)-Acetoin |

| (3S)-Acetoin |

| 2,3-Butanediol |

| Acetoin |

| Diacetyl |

| meso-2,3-Butanediol |

| Pyruvate |

Enantioselective Conversion of Acetoin Isomers to Specific 2,3-Butanediol Stereoisomers

The biosynthesis of 2,3-butanediol from pyruvate involves key enzymes such as α-acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC), which lead to the formation of acetoin. mdpi.commdpi.com Acetoin has two stereoisomers, (3R)-acetoin and (3S)-acetoin, and their subsequent reduction is an enantioselective process that determines which of the three stereoisomers of 2,3-butanediol—(2S,3S)-2,3-BDO, (2R,3R)-2,3-BDO, or meso-2,3-BDO—is produced. nih.govmdpi.com

The production of different 2,3-BDO isomers is directly linked to the specific acetoin isomer available and the stereospecific butanediol dehydrogenase (BDH) present in the microorganism. mdpi.com For instance, (2S,3S)-2,3-butanediol is typically produced from (3S)-acetoin, while (2R,3R)-2,3-butanediol is synthesized from (3R)-acetoin. mdpi.com The formation of meso-2,3-butanediol can occur from either (3R)-acetoin or (3S)-acetoin, depending on the specific BDH enzyme. mdpi.comcranfield.ac.uk This specificity is crucial as the application of a single isomer product is often superior in chemical synthesis. nih.gov The presence of multiple BDHs with varying specificities in many microorganisms often leads to the production of a mixture of stereoisomers. nih.govresearchgate.net

Role of Distinct Stereospecific BDH Enzymes (R,R-BDH, S,S-BDH, meso-BDH)

The final step in 2,3-BDO biosynthesis, the reduction of acetoin, is catalyzed by a class of enzymes known as 2,3-butanediol dehydrogenases (BDHs), also referred to as acetoin reductases (AR). mdpi.comresearchgate.netnih.gov These enzymes are pivotal as their stereospecificity dictates the final isomeric composition of the 2,3-BDO produced. nih.gov There are three main types of stereospecific BDH enzymes:

(2R,3R)-Butanediol Dehydrogenase (R,R-BDH): This enzyme primarily catalyzes the conversion of (3R)-acetoin to (2R,3R)-2,3-BDO. mdpi.comnih.gov It can also catalyze the reduction of diacetyl to (3R)-acetoin. nih.gov Some R,R-BDHs, like the one from Bacillus subtilis, have been structurally characterized, revealing a zinc ion in the catalytic center that helps stabilize the chiral substrates. nih.gov In some organisms, R,R-BDH can also convert racemic acetoin into a mixture of (2R,3R)-2,3-BDO and meso-2,3-BDO. nih.gov For example, the BDH from Saccharomyces cerevisiae (the YAL060W gene product) stereospecifically oxidizes (2R,3R)-2,3-butanediol to (3R)-acetoin and meso-2,3-butanediol to (3S)-acetoin. nih.gov

(2S,3S)-Butanediol Dehydrogenase (S,S-BDH): This enzyme is responsible for the synthesis of (2S,3S)-2,3-butanediol from (3S)-acetoin. mdpi.com Some S,S-BDHs can also convert (3R)-acetoin into meso-2,3-butanediol. mdpi.com

meso-Butanediol Dehydrogenase (meso-BDH): This enzyme exhibits specificity for the production of meso-2,3-butanediol. It can utilize (3R)-acetoin as a substrate to produce meso-2,3-BDO. mdpi.com In Bacillus licheniformis, a meso-BDH encoded by the budC gene has been identified as responsible for meso-2,3-BD production. rsc.org

The presence and activity of these distinct BDHs within a microorganism are what ultimately lead to the production of specific, or often mixed, stereoisomers of 2,3-butanediol. nih.govnih.gov

| Enzyme | Primary Substrate (Acetoin Isomer) | Primary Product (2,3-BDO Stereoisomer) | Source Organism Example |

|---|---|---|---|

| R,R-BDH | (3R)-Acetoin | (2R,3R)-2,3-Butanediol | Bacillus subtilis nih.gov |

| R,R-BDH | (3R/3S)-Acetoin (racemic) | (2R,3R)-2,3-BDO and meso-2,3-BDO | Pseudomonas putida KT2440 nih.gov |

| S,S-BDH | (3S)-Acetoin | (2S,3S)-2,3-Butanediol | Serratia sp. T241 mdpi.com |

| meso-BDH | (3R)-Acetoin | meso-2,3-Butanediol | Bacillus licheniformis rsc.org |

| meso-BDH | (3S)-Acetoin | meso-2,3-Butanediol | Klebsiella pneumoniae mdpi.com |

Interconversion Dynamics of Acetoin and 2,3-Butanediol Stereoisomers

The reactions catalyzed by butanediol dehydrogenases are reversible, allowing for the interconversion between acetoin and 2,3-butanediol stereoisomers. nih.govmdpi.com This reversibility plays a significant role in the final concentration and isomeric purity of the products in a fermentation broth. For example, (2R,3R)-2,3-BDH is not only capable of reducing (3R)-acetoin to (2R,3R)-2,3-BDO but also of oxidizing (2R,3R)-2,3-BDO back to (3R)-acetoin. nih.gov Similarly, meso-2,3-butanediol can be oxidized to (3S)-acetoin. mdpi.comnih.gov

Microbial Systems for 2,3 Butanediol Production with Emphasis on Stereoisomers

Native 2,3-Butanediol (B46004) Producing Microorganisms

A variety of microorganisms, primarily bacteria, naturally produce 2,3-BDO as a fermentation end-product. nih.govtandfonline.com This metabolic pathway is often employed to mitigate intracellular acidification and to regulate the NADH/NAD+ balance within the cell. osti.govnih.gov The most well-known native producers belong to the genera Klebsiella, Enterobacter, Bacillus, Serratia, and certain species of Clostridium. nih.govnih.gov

Bacterial Strains with Inherent 2,3-Butanediol Pathways

The biosynthesis of 2,3-BDO from pyruvate (B1213749) involves a three-step enzymatic pathway. nih.govmdpi.com The stereochemistry of the final 2,3-BDO product is largely determined by the stereospecificity of the butanediol (B1596017) dehydrogenase enzymes present in the organism. tandfonline.comnih.gov

Klebsiella species are among the most efficient native producers of 2,3-BDO. nih.govd-nb.info Klebsiella pneumoniae is known to produce a mixture of meso-2,3-butanediol (B1221857) and (2S,3S)-2,3-butanediol. nih.gov However, some strains, like K. pneumoniae CGMCC 1.6366, have been found to also produce (2R,3R)-2,3-butanediol, with the ratio of isomers being influenced by the carbon source. nih.gov The production of (2R,3R)-2,3-butanediol in this strain is attributed to the activity of glycerol (B35011) dehydrogenase. nih.gov While an efficient producer, the pathogenic nature of K. pneumoniae is a significant drawback for industrial applications. d-nb.infonih.gov

Klebsiella oxytoca is another prominent 2,3-BDO producer, typically generating a mixture of meso- and dextro- (L-(+)-) forms. osti.govmdpi.com Similar to K. pneumoniae, its potential as an industrial biocatalyst is often weighed against its opportunistic pathogenic characteristics. osti.gov

Table 1: 2,3-Butanediol Production by Klebsiella Species

| Strain | Product(s) | Key Findings |

| Klebsiella pneumoniae | meso-2,3-butanediol, (2S,3S)-2,3-butanediol, (2R,3R)-2,3-butanediol (strain dependent) | High production titers have been achieved, with some strains capable of producing up to 150 g/L. nih.gov The stereoisomer ratio can be influenced by the carbon source and the presence of specific enzymes like glycerol dehydrogenase. nih.gov |

| Klebsiella oxytoca | meso-2,3-butanediol, L-(+)-2,3-butanediol | Known for its ability to utilize a variety of substrates, including those derived from lignocellulosic hydrolysates. osti.govmdpi.com |

Bacillus species are attractive for industrial applications due to their "Generally Regarded As Safe" (GRAS) status. d-nb.info

Bacillus subtilis typically produces a mixture of (2R,3R)-2,3-butanediol and meso-2,3-butanediol. mdpi.comnih.gov However, some studies have reported the production of optically pure (2R,3R)-2,3-butanediol under specific conditions, such as controlled dissolved oxygen levels. mdpi.comresearchgate.net The presence of both D- and L-type butanediol dehydrogenases has been noted in B. subtilis. nih.gov

Bacillus licheniformis is a thermophilic bacterium capable of producing high concentrations of 2,3-BDO. d-nb.inforsc.org Strains of B. licheniformis typically produce a mixture of (2R,3R)-2,3-butanediol and meso-2,3-butanediol, often in a nearly 1:1 ratio. d-nb.infonih.gov The enzymes responsible for the formation of these stereoisomers have been identified as a meso-2,3-butanediol dehydrogenase and a glycerol dehydrogenase with (2R,3R)-BDH activity. rsc.orgnih.gov

Paenibacillus polymyxa (formerly Bacillus polymyxa) is notable for its ability to produce optically pure (2R,3R)-2,3-butanediol. mdpi.comnih.gov This is attributed to the presence of a stereospecific (2R,3R)-butanediol dehydrogenase. nih.gov

Table 2: 2,3-Butanediol Production by Bacillus and Paenibacillus Species

| Strain | Product(s) | Key Findings |

| Bacillus subtilis | (2R,3R)-2,3-butanediol, meso-2,3-butanediol | GRAS status makes it a favorable industrial candidate. d-nb.info Optically pure (2R,3R)-2,3-BDO production is possible under specific fermentation conditions. mdpi.comresearchgate.net |

| Bacillus licheniformis | (2R,3R)-2,3-butanediol, meso-2,3-butanediol | A thermophilic and GRAS strain capable of high-titer 2,3-BDO production. d-nb.inforsc.org |

| Paenibacillus polymyxa | (2R,3R)-2,3-butanediol | Produces optically pure (2R,3R)-2,3-butanediol, which has specific applications. mdpi.com |

Enterobacter species are also well-known native producers of 2,3-BDO. Enterobacter aerogenes typically produces a mixture of meso- and dextro- forms of 2,3-butanediol. mdpi.comresearchgate.net Enterobacter cloacae possesses a meso-butanediol dehydrogenase that can convert (3R)-acetoin to meso-2,3-butanediol and (3S)-acetoin to (2S,3S)-2,3-butanediol. d-nb.info

Table 3: 2,3-Butanediol Production by Enterobacter Species

| Strain | Product(s) | Key Findings |

| Enterobacter aerogenes | meso-2,3-butanediol, L-(+)-2,3-butanediol | An efficient producer, but like Klebsiella, it is an opportunistic pathogen. researchgate.net |

| Enterobacter cloacae | meso-2,3-butanediol, (2S,3S)-2,3-butanediol | The stereospecificity of its meso-butanediol dehydrogenase has been characterized. d-nb.info |

Serratia marcescens is another efficient producer of 2,3-BDO. researchgate.net Strains of S. marcescens typically produce high concentrations of meso-2,3-butanediol with a smaller amount of (2S,3S)-2,3-butanediol, and generally, no (2R,3R)-2,3-butanediol is detected. researchgate.net However, some newly isolated strains like Serratia sp. T241 have been shown to produce all three stereoisomers. nih.gov This is due to the presence of multiple butanediol dehydrogenases and a glycerol dehydrogenase with varied stereospecificities. nih.gov

Table 4: 2,3-Butanediol Production by Serratia marcescens

| Strain | Product(s) | Key Findings |

| Serratia marcescens H30 | meso-2,3-butanediol, (2S,3S)-2,3-butanediol | High production titers have been achieved through process optimization. researchgate.netnih.gov |

| Serratia sp. T241 | (2R,3R)-2,3-butanediol, meso-2,3-butanediol, (2S,3S)-2,3-butanediol | The presence of multiple BDHs and a GDH contributes to the production of all three stereoisomers. nih.gov |

Acetogenic Clostridium species represent a unique class of 2,3-BDO producers as they can utilize C1 feedstocks like carbon monoxide (CO) and syngas. nih.govasm.orgnih.gov This offers a route for converting industrial waste gases into a valuable chemical.

Clostridium autoethanogenum produces a mixture of (2R,3R)-2,3-butanediol and meso-2,3-butanediol, with the (2R,3R) isomer being predominant (around 94-96%). nih.govasm.orgresearchgate.net The pathway for 2,3-BDO synthesis in this organism has been reconstituted in E. coli. nih.govnih.gov

Clostridium ljungdahlii is also capable of producing 2,3-BDO from both sugars and C1 gases. nih.govnih.govnih.gov It has been shown to produce higher titers of 2,3-BDO compared to C. autoethanogenum under certain conditions. mdpi.com

Clostridium ragsdalei is another acetogen that can produce 2,3-butanediol from gaseous substrates. nih.govnih.gov

Table 5: 2,3-Butanediol Production by Acetogenic Clostridium Species

| Strain | Product(s) | Key Findings |

| Clostridium autoethanogenum | (2R,3R)-2,3-butanediol, meso-2,3-butanediol | Can utilize industrial waste gases as a feedstock. nih.govnih.gov The (2R,3R) isomer is the major product. nih.govasm.org |

| Clostridium ljungdahlii | 2,3-Butanediol | A non-pathogenic, risk class 1 organism that can produce 2,3-BDO from various feedstocks, including molasses and syngas. researchgate.netnih.govnih.gov |

| Clostridium ragsdalei | 2,3-Butanediol | Capable of converting CO, H₂, and CO₂ into ethanol (B145695), acetate (B1210297), and 2,3-butanediol. nih.gov |

Yeast Strains with Endogenous Pathways (Saccharomyces cerevisiae)

Saccharomyces cerevisiae, a widely used industrial microorganism, possesses an endogenous pathway for 2,3-BDO synthesis. researchgate.netnih.gov In this yeast, pyruvate is converted to α-acetolactate by acetolactate synthase. researchgate.net Unlike many bacteria, most S. cerevisiae strains lack α-acetolactate decarboxylase. nih.gov Instead, acetoin (B143602) can be synthesized through the condensation of active acetaldehyde (B116499) with acetaldehyde, a reaction catalyzed by pyruvate decarboxylase. nih.gov The native pathway, however, results in only minute amounts of 2,3-BDO. nih.gov

The primary metabolic flux in wild-type S. cerevisiae is directed towards ethanol production. mdpi.com To enhance 2,3-BDO production, metabolic engineering strategies focus on redirecting the carbon flux away from ethanol and other byproducts like glycerol. researchgate.netnih.gov This often involves the deletion of genes encoding pyruvate decarboxylase (PDC) and alcohol dehydrogenase (ADH) isozymes. researchgate.net However, eliminating ethanol production can lead to an accumulation of NADH and acetaldehyde. nih.gov To address this, the generation of glycerol helps reoxidize excess NADH, and the formation of acetate reduces acetaldehyde levels. nih.gov

Engineered Microbial Hosts for (2S,3S)-2,3-Butanediol Production

To overcome the limitations of native producers, various microbial hosts have been engineered to specifically produce the (2S,3S) stereoisomer of 2,3-BDO with high efficiency.

Escherichia coli as a Recombinant Production Platform

Escherichia coli is a popular host for metabolic engineering due to its well-characterized genetics and rapid growth. To produce (2S,3S)-2,3-BDO, genes from other organisms are typically introduced into E. coli. In one study, the co-expression of α-acetolactate synthase and meso-butane-2,3-diol dehydrogenase from Enterobacter cloacae subsp. dissolvens strain SDM in E. coli BL21 enabled the production of (2S,3S)-2,3-BDO directly from glucose. nih.govresearchgate.net This engineered strain produced 2.2 g/L of (2S,3S)-2,3-BDO with a stereoisomeric purity of 95.0%. nih.govresearchgate.net

Another approach involves using whole cells of recombinant E. coli to convert diacetyl to (2S,3S)-2,3-BDO. By expressing the 2,3-butanediol dehydrogenase gene from Enterobacter cloacae ssp. dissolvens strain SDM, researchers achieved high concentrations of (2S,3S)-2,3-BDO with over 99% purity. nih.gov In batch and fed-batch conversions, concentrations of 16.1 g/L and 26.8 g/L were obtained, respectively. nih.gov

Metabolically Engineered Saccharomyces cerevisiae

Saccharomyces cerevisiae has been extensively engineered to improve 2,3-BDO production titers, yields, and stereoisomeric purity. mdpi.com Key strategies include the amplification of the 2,3-BDO biosynthetic pathway, redirection of carbon flux from ethanol and glycerol, and the use of renewable biomass-derived sugars. nih.gov

To achieve high-titer production, pyruvate decarboxylase-deficient (Pdc⁻) mutants are often constructed and evolved for rapid glucose consumption without significant ethanol production. nih.gov Overexpression of genes such as alsS (α-acetolactate synthase) and alsD (α-acetolactate decarboxylase) from Bacillus subtilis, along with the endogenous BDH1 (butanediol dehydrogenase) gene, can significantly enhance 2,3-BDO production. researchgate.netnih.gov One such engineered strain produced up to 96.2 g/L of 2,3-BDO in a fed-batch fermentation. nih.gov

Further enhancements have been achieved by deleting the RIM15 gene, a negative regulator of high fermentation capability, and activating the pyruvate-consuming pathway. mdpi.com This strategy led to a 2.14-fold increase in titer and a 2.92-fold increase in the specific production rate of 2,3-BDO. mdpi.com By extensively reprogramming the metabolism, including the introduction of heterologous 2,3-BDO biosynthetic enzymes and deletion of major ethanol and glycerol biosynthetic enzymes, an engineered yeast strain produced 109.9 g/L of 2,3-BDO with a productivity of 1.0 g/L/h. illinois.edu Another engineered industrial strain achieved a remarkable 121.04 g/L of 2,3-BDO in batch fermentation and 130.64 g/L in a fed-batch setup. nih.gov

| Strain | Genetic Modification | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Purity |

| Engineered E. coli | Co-expression of α-acetolactate synthase and meso-BDH | 2.2 | 0.08 | N/A | 95.0% (2S,3S) |

| Engineered E. coli | Expression of 2,3-butanediol dehydrogenase | 26.8 | N/A | N/A | >99% (2S,3S) |

| Engineered S. cerevisiae | Pdc⁻, overexpression of alsS, alsD, BDH1 | 96.2 | 0.28 | N/A | N/A |

| Engineered S. cerevisiae | Extensive metabolic reprogramming | 109.9 | 0.36 | 1.0 | N/A |

| Engineered S. cerevisiae | Industrial strain with multiple modifications | 130.64 | N/A | 1.58 | N/A |

Other Promising Chassis Strains (Lactococcus lactis, Corynebacterium glutamicum)

Besides E. coli and S. cerevisiae, other microorganisms are being explored as potential chassis for 2,3-BDO production. Corynebacterium glutamicum, a "Generally Regarded As Safe" (GRAS) organism, is a promising candidate. researchgate.netnih.gov Researchers have successfully engineered C. glutamicum for 2,3-BDO production by introducing the biosynthetic pathway from Lactococcus lactis. researchgate.netresearchgate.net By deleting competing pathways to minimize carbon loss to byproducts like lactic, acetic, and succinic acids, a final engineered strain produced 6.3 g/L of 2,3-BDO with a yield of 0.66 mol/mol of glucose. researchgate.netnih.gov Further engineering of a (3R)-acetoin overproducing C. glutamicum strain has also shown potential for high-titer (2R,3R)-2,3-butanediol production. chalmers.se

It was initially reported that the endogenous 2,3-butanediol dehydrogenase (BDH) of C. glutamicum was specific for (S)-acetoin. nih.gov However, later studies revealed that it can also reduce (R)-acetoin, albeit at a much lower rate, leading to the production of meso-2,3-BDO. nih.gov This finding has important implications for achieving high stereochemical purity in engineered C. glutamicum strains.

Fermentation Strategies for High-Titer, Yield, and Stereoisomeric Purity

Optimizing fermentation conditions is crucial for maximizing the efficiency of 2,3-BDO production. numberanalytics.com Factors such as pH, temperature, and oxygen supply significantly impact microbial growth and metabolic flux. numberanalytics.com

Oxygen Supply: The availability of oxygen is a critical factor. nih.gov Microaerobic or anaerobic conditions often favor 2,3-BDO production as a means for the cell to regenerate NAD+ from NADH and maintain redox balance. numberanalytics.com A two-stage agitation speed control strategy has been shown to be effective for enhancing 2,3-BDO production. nih.gov In Klebsiella oxytoca, increasing agitation speeds in fed-batch fermentation led to higher titers of 2,3-BDO. nih.gov

pH Control: Maintaining an optimal pH, typically between 5.5 and 7.0, is essential for cell growth and product formation. numberanalytics.com During fed-batch fermentation, pH control is necessary to prevent the accumulation of acidic byproducts that can inhibit production. nih.gov

Fed-Batch Fermentation: Fed-batch strategies are commonly employed to achieve high-titer production by feeding a concentrated carbon source, which helps to avoid substrate inhibition and maintain cell viability over a longer period. nih.govmdpi.commdpi.com This approach has been successfully used to achieve high concentrations of 2,3-BDO in various engineered microorganisms. nih.govmdpi.com

Nutrient Optimization: The composition of the fermentation medium, including the nitrogen source, can significantly influence 2,3-BDO production. nih.govmdpi.com For instance, using complex nitrogen sources and specific neutralizing agents like NaOH has been shown to enhance the specific production and yield of 2,3-BDO. nih.gov

Optimization of Fermentation Conditions

The efficiency and selectivity of microbial 2,3-BDO production are heavily influenced by the fermentation conditions. Key parameters that can be manipulated to improve yield and optical purity include aeration, pH, and temperature. bohrium.com

Aeration and Dissolved Oxygen Control (Micro-aerobic conditions)

Oxygen availability is a critical factor in 2,3-BDO fermentation. While some oxygen is necessary for cell growth, high levels of dissolved oxygen can inhibit the enzymes in the 2,3-BDO synthesis pathway, such as α-acetolactate synthase. frontiersin.orgfrontiersin.org Conversely, strictly anaerobic conditions can lead to the production of undesirable byproducts like ethanol and organic acids. frontiersin.orgfrontiersin.org Therefore, maintaining micro-aerobic or oxygen-limited conditions is crucial for maximizing 2,3-BDO titers. frontiersin.orgfrontiersin.org

The optimal level of dissolved oxygen (DO) varies between different microbial strains. For instance, in a study with Bacillus subtilis GD5, uncontrolled DO conditions surprisingly yielded the best results for producing optically pure (R,R)-2,3-BDO. mdpi.comresearchgate.net In contrast, for a metabolically engineered Escherichia coli, lowering the DO supply to 1% was necessary to achieve a high yield of meso-2,3-BDO. nih.gov Research with Klebsiella oxytoca M1 demonstrated that increasing agitation speed, which influences oxygen transfer, from 200 rpm to 400 rpm led to higher 2,3-BDO production. plos.orgnih.gov Similarly, for Bacillus subtilis CS13, an agitation speed of 500 rpm and an aeration rate of 2 L/min were found to be optimal for achieving high concentrations of 2,3-BDO. nih.gov These findings highlight the necessity of fine-tuning aeration and dissolved oxygen levels for each specific production system to balance cell growth and product formation.

pH Regulation

The pH of the fermentation medium is another critical parameter that significantly impacts 2,3-BDO production. The optimal pH for 2,3-BDO synthesis is generally in the slightly acidic range, typically between 5.0 and 7.0. mdpi.comresearchgate.net This is because the production of 2,3-BDO is a bacterial mechanism to counteract the acidification of the medium caused by the formation of organic acids. mdpi.comresearchgate.net

The enzymes involved in the 2,3-BDO pathway have optimal pH ranges. For example, α-acetolactate synthase has an optimal pH of around 5.8, while acetolactate decarboxylase functions best at a pH of 6.3. nih.gov Deviations from the optimal pH can lead to a decrease in enzyme activity and a shift in metabolic flux towards the production of other byproducts. researchgate.net For instance, in fermentations with Klebsiella sp. Zmd30, a pH of 6.0 was found to be optimal for 2,3-BDO production. researchgate.net Similarly, studies with Paenibacillus peoriae NRRL BD-62 have shown that a low pH can shift the carbon flux towards the synthesis of the levo-isomer of 2,3-BDO. bohrium.com Therefore, precise pH control is essential for maximizing the yield and directing the synthesis towards the desired stereoisomer of 2,3-BDO.

Temperature Control (Thermophilic fermentation)

Temperature is a crucial factor influencing microbial growth and enzyme activity. While most 2,3-BDO production is carried out under mesophilic conditions (typically 30-40°C), there is growing interest in thermophilic fermentation, which operates at higher temperatures (45-60°C). wikipedia.org Thermophilic fermentation offers several advantages, including reduced risk of contamination from mesophilic microorganisms, which cannot thrive at these higher temperatures. wikipedia.org This can potentially lower sterilization costs in industrial-scale production. wikipedia.org

A notable example is the use of Geobacillus strain XT15, which can produce 2,3-BDO at temperatures between 45 and 55°C. wikipedia.org Another study explored engineering a 2,3-BDO pathway in Caldicellulosiruptor bescii, an extreme thermophile with an optimal growth temperature of 78°C. researchgate.net This bacterium can directly break down lignocellulosic biomass, offering a consolidated bioprocessing approach. researchgate.net Optimizing the temperature for the specific microbial strain is critical for achieving high production rates and yields.

Cultivation Modes (Batch, Fed-Batch Fermentation)

Batch fermentation is a closed system where all nutrients are provided at the beginning of the cultivation. infors-ht.com It is a relatively simple and short-duration process, making it suitable for initial screening of strains and optimization of medium components. infors-ht.com However, high initial substrate concentrations can lead to substrate inhibition, and the accumulation of toxic byproducts can limit cell growth and product formation, resulting in lower final titers. infors-ht.com In a batch experiment with Bacillus licheniformis DSM 8785, a maximum 2,3-BDO concentration of 72.6 g/L was achieved from 180 g/L of glucose. nih.gov

Fed-batch fermentation , on the other hand, involves the controlled feeding of nutrients during the fermentation process. infors-ht.com This strategy helps to maintain a low substrate concentration, thus avoiding substrate inhibition and allowing for higher cell densities and product concentrations. nih.gov Fed-batch cultivation has been shown to significantly enhance 2,3-BDO production. For example, using a fed-batch strategy with B. licheniformis DSM 8785, the 2,3-BDO concentration was increased to 144.7 g/L. nih.gov Similarly, for Klebsiella sp. Zmd30, fed-batch operation resulted in a 2,3-BDO concentration of 110 g/L, a significant increase from the 57.17 g/L achieved in batch fermentation. researchgate.net Different feeding strategies, such as constant feeding or exponential feeding, can be employed to further optimize the process. rsc.org

| Microorganism | Cultivation Mode | Substrate | 2,3-BDO Titer (g/L) | Reference |

|---|---|---|---|---|

| Bacillus licheniformis DSM 8785 | Batch | Glucose | 72.6 | nih.gov |

| Bacillus licheniformis DSM 8785 | Fed-Batch | Glucose | 144.7 | nih.gov |

| Klebsiella sp. Zmd30 | Batch | Not Specified | 57.17 | researchgate.net |

| Klebsiella sp. Zmd30 | Fed-Batch | Not Specified | 110 | researchgate.net |

| Bacillus subtilis CS13 | Fed-Batch | Sucrose | 132.4 | nih.gov |

| Klebsiella oxytoca M1 | Fed-Batch | Glucose | 142.5 | plos.org |

Substrate Utilization and Valorization of Renewable Feedstocks

The economic viability of microbial 2,3-BDO production is closely tied to the cost of the substrate. Therefore, there is a strong focus on utilizing inexpensive and abundant renewable feedstocks. nih.govtaylorfrancis.com

Glucose and Other Monosaccharides

Glucose is the most common and readily metabolizable carbon source for many 2,3-BDO-producing microorganisms. nih.gov The metabolic pathway for converting glucose to 2,3-BDO is well-established and involves the glycolytic pathway to produce pyruvate, which is then converted to 2,3-BDO through a series of enzymatic reactions. nih.gov Many studies have demonstrated high yields of 2,3-BDO from glucose. For example, Klebsiella oxytoca M1 achieved a high yield of 2,3-BDO from glucose in batch cultures. nih.gov

Glycerol (Biodiesel-derived crude glycerol)

Crude glycerol, a major byproduct of the biodiesel industry, has emerged as a cost-effective and abundant feedstock for the microbial production of 2,3-butanediol (2,3-BDO). nih.govlnu.semdpi.com Its utilization addresses both economic and environmental concerns associated with the surplus of crude glycerol. mdpi.comyoutube.com However, the impurities in crude glycerol, such as methanol, salts, and soaps, can pose challenges to fermentation processes. mdpi.com

Several microbial strains have been investigated for their ability to convert glycerol into 2,3-BDO. Klebsiella pneumoniae and Klebsiella oxytoca are among the most effective producers. lnu.seresearchgate.netnih.gov For instance, Klebsiella pneumoniae G31, in a fed-batch process under micro-aerobic conditions and without pH control, produced 49.2 g/L of 2,3-BDO from glycerol. researchgate.netnih.gov The pH is a critical factor, with more alkaline initial conditions leading to higher 2,3-BDO accumulation. researchgate.netnih.gov

Metabolic engineering has been instrumental in enhancing 2,3-BDO production from glycerol. In a study using Klebsiella oxytoca M1, deletion of the genes responsible for 1,3-propanediol (B51772) (1,3-PDO) and lactic acid formation led to a significant increase in 2,3-BDO production. nih.govresearchgate.net The engineered strain, K. oxytoca M3, achieved a high concentration of 131.5 g/L of 2,3-BDO from crude glycerol with a yield of 0.44 g/g. nih.govresearchgate.net Notably, the use of crude glycerol resulted in higher 2,3-BDO production compared to pure glycerol. nih.govresearchgate.net

Bacillus amyloliquefaciens has also been engineered for enhanced 2,3-BDO production from biodiesel-derived glycerol, often in the presence of a co-substrate like beet molasses. nih.gov Through strategies to manipulate carbon flux and cofactor regeneration, a production of 102.3 g/L of 2,3-BDO was achieved. nih.gov

Table 1: Microbial Production of 2,3-Butanediol from Glycerol

| Microbial Strain | Feedstock | Production Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|

| Klebsiella pneumoniae G31 | Glycerol | 49.2 | - | researchgate.netnih.gov |

| Klebsiella oxytoca M1 (parent) | Crude Glycerol | 73.8 | - | nih.govresearchgate.net |

| Klebsiella oxytoca M3 (engineered) | Crude Glycerol | 131.5 | 0.44 | nih.govresearchgate.net |

| Bacillus amyloliquefaciens (engineered) | Biodiesel-derived glycerol and beet molasses | 102.3 | 0.44 | nih.gov |

| Klebsiella oxytoca VA 8391 | Crude Glycerol | - | Up to 92% | lnu.seresearchgate.net |

Lignocellulosic Biomass Hydrolysates (Molasses, Brewery Spent Grain, Banana Waste)

Lignocellulosic biomass, including agricultural residues and industrial byproducts, represents a vast and renewable resource for the production of biofuels and biochemicals like 2,3-BDO. elsevierpure.commdpi.comnih.gov These materials are primarily composed of cellulose (B213188), hemicellulose, and lignin. elsevierpure.com The conversion process typically involves pretreatment to break down the complex structure, followed by enzymatic hydrolysis to release fermentable sugars. mdpi.comnih.gov

Molasses: A byproduct of the sugar industry, molasses is a readily available and inexpensive carbon source for 2,3-BDO fermentation. nih.govum.edu.my Clostridium ljungdahlii, a non-pathogenic bacterium, has been shown to produce 2,3-BDO from cane molasses. mdpi.comnih.gov In a batch culture with an initial total sugar concentration of 35 g/L, this strain produced 11.1 g/L of 2,3-BDO. mdpi.comnih.gov Enterobacter cloacae has also been used to ferment sugarcane molasses, achieving a production of 99.5 g/L of 2,3-BDO and acetoin in a fed-batch fermentation. nih.gov Bacillus subtilis has also been utilized, reaching a peak 2,3-BDO titer of 50 g/L from sugarcane molasses. researchgate.net

Brewery Spent Grain (BSG): As the main byproduct of the brewing industry, BSG is rich in protein and fiber. acs.orgdigitellinc.com An integrated process has been developed to produce both protein hydrolysates and 2,3-BDO from BSG. acs.org After enzymatic fractionation to separate protein, the remaining fiber can be hydrolyzed to release sugars for fermentation. acs.orgdigitellinc.com Using the thermophilic and alkaliphilic Bacillus licheniformis YNP5-TSU, a high yield of 0.39–0.49 g of 2,3-BDO per gram of sugar was achieved. acs.org Techno-economic analyses have shown that the production of 2,3-BDO from BSG can be economically feasible, with production costs varying based on the BDO titer and the scale of operation. acs.orgresearchgate.net

Banana Waste: The banana industry generates significant amounts of waste, including peels and whole rejected bananas, which are rich in free sugars, glucan, and hemicellulose. researchgate.netresearchgate.net Enzymatic hydrolysis has been found to be effective in maximizing sugar recovery from banana waste. researchgate.net Subsequent fermentation using a simultaneous saccharification and fermentation (SSF) strategy resulted in 2,3-BDO concentrations of 15.0 g/L from banana peels and 26.6 g/L from whole bananas. researchgate.net

Table 2: Microbial Production of 2,3-Butanediol from Lignocellulosic Biomass Hydrolysates

| Microbial Strain | Feedstock | Production Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|

| Clostridium ljungdahlii | Cane Molasses | 11.1 | - | mdpi.comnih.gov |

| Enterobacter cloacae | Sugarcane Molasses | 99.5 (2,3-BDO + Acetoin) | 0.39 | nih.gov |

| Bacillus subtilis | Sugarcane Molasses | 50 | - | researchgate.net |

| Bacillus licheniformis YNP5-TSU | Brewery Spent Grain | - | 0.39-0.49 | acs.org |

| Enterobacter cloacae SG1 | Oat Hull Hydrolysate | 37.59 | - | nih.gov |

| Enterobacter cloacae SG1 | Spruce Bark Hydrolysate | 26.74 | - | nih.gov |

| Not Specified | Banana Peels (SSF) | 15.0 | - | researchgate.net |

| Not Specified | Whole Bananas (SSF) | 26.6 | - | researchgate.net |

Industrial Waste Gases (CO, CO2 + H2)

The utilization of industrial waste gases, such as those containing carbon monoxide (CO), carbon dioxide (CO2), and hydrogen (H2), for the production of chemicals like 2,3-BDO is a promising approach for carbon capture and utilization. nih.govasm.org Acetogenic bacteria, particularly from the genus Clostridium, are capable of converting these C1 feedstocks into more complex molecules through the Wood-Ljungdahl pathway. asm.orgasm.org

Clostridium autoethanogenum, Clostridium ljungdahlii, and Clostridium ragsdalei have been identified as non-pathogenic acetogens that can produce 2,3-BDO from CO-containing industrial waste gases or syngas. asm.orgasm.org The biosynthetic pathway for 2,3-BDO in these organisms involves the conversion of acetyl-CoA, a central metabolite in the Wood-Ljungdahl pathway. nih.gov

Metabolic engineering strategies are being explored to enhance 2,3-BDO production in gas-fermenting organisms. In silico modeling has been used to identify potential genetic targets in C. autoethanogenum to increase 2,3-BDO yields and minimize carbon loss as CO2. nih.gov

With respect to stereoisomers, studies on C. autoethanogenum have shown that the produced 2,3-BDO consists of approximately 96% D-(-)-2,3-BDO and 4% meso-2,3-BDO. asm.org This stereospecificity is attributed to the enzymes involved in the final steps of the pathway, particularly the butanediol dehydrogenase. asm.org

CO2 as a Carbon Source (Cyanobacterial conversion)

Cyanobacteria, as photosynthetic microorganisms, offer a direct route for converting CO2 into valuable chemicals using light energy. morressier.comnih.govoup.com This approach has the potential for sustainable and carbon-neutral chemical production. oup.compnas.org The cyanobacterium Synechococcus elongatus PCC 7942 has been successfully engineered to produce 2,3-BDO directly from CO2. morressier.comnih.govpnas.org

The biosynthetic pathway for 2,3-BDO was introduced into S. elongatus by expressing genes encoding acetolactate synthase, acetolactate decarboxylase, and a secondary alcohol dehydrogenase. oup.comresearchgate.net This pathway converts pyruvate, a product of the Calvin-Benson-Bassham cycle, into 2,3-BDO. pnas.org

Systematic optimization of the pathway, including matching cofactors with the host metabolism, using oxygen-insensitive enzymes, and codon optimization, has led to significant improvements in production titers. morressier.com By creating an irreversible enzymatic step, a strong driving force towards 2,3-BDO synthesis was established. morressier.compnas.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (2R,3R)-2,3-Butanediol |

| 1,3-Butadiene (B125203) |

| 1,3-Propanediol |

| 2,3-Butanediol |

| Acetaldehyde |

| Acetate |

| Acetic acid |

| Acetoin |

| Acetyl-CoA |

| Adipic acid |

| Alcohols |

| Amino acids |

| Ammonia |

| L-(+)-Acetoin |

| D-(-)-Acetoin |

| D-(-)-2,3-Butanediol |

| Diacetyl |

| Dihydroxyacetone |

| Dimethylether |

| Ethanol |

| Ethylene |

| Ethylene glycol |

| Formaldehyde |

| Formate (B1220265) |

| Fructose |

| Furan |

| Gamma-butyrolactone |

| Glucose |

| Glycerol |

| Hydrogen |

| Hydrogen sulfide |

| Isoamyl alcohol |

| Isobutanol |

| Isobutyraldehyde (B47883) |

| Isopropanol |

| Lactic acid |

| Leucine |

| Lignin |

| Meso-2,3-Butanediol |

| Methane |

| Methanol |

| Methyl ethyl ketone |

| N-butanol |

| Oxygen |

| Peptone |

| Polyurethane |

| Pyruvate |

| Sodium carbonate |

| Sodium sulfite |

| Succinate |

| Succinic acid |

| Sucrose |

| Sulfuric acid |

| Tannins |

| Terephthalate |

| Tetrahydrofurfuryl alcohol |

| Valine |

| Water |

| Xylose |

| 2-Acetolactate |

| 2-Ketogluconate |

| 2-acetolactate |

| α-acetolactate |

| ß-D-glucopyranose |

| (R,R)-2,3-butanediol |

| 2,3-butylene glycol |

| Butadiene |

| Butenes |

| Butylene Glycols |

| Carbon dioxide |

| Carbon monoxide |

| Cellulose |

| Hemicellulose |

| Nitrogen |

| Peptone |

| Protein |

Metabolic Engineering and Synthetic Biology Approaches for 2s,3s 2,3 Butanediol

Genetic Manipulations for Carbon Flux Redistribution

A central tenet of metabolic engineering for enhanced (2S,3S)-2,3-butanediol production is the strategic manipulation of genetic elements to channel metabolic intermediates preferentially into the BDO synthesis pathway. This involves a multi-pronged approach of overexpressing key biosynthetic genes, deleting genes associated with competing metabolic pathways, and introducing heterologous enzymes to create novel production routes.

The core biosynthetic pathway for 2,3-butanediol (B46004) in many native producing bacteria involves three key enzymes encoded by a set of well-characterized genes. nih.gov In Gram-negative bacteria like Klebsiella pneumoniae and Serratia marcescens, these genes are often organized in the budABC operon, where budB encodes α-acetolactate synthase (ALS), budA encodes α-acetolactate decarboxylase (ALDC), and budC encodes butanediol (B1596017) dehydrogenase (BDH). nih.gov In Gram-positive bacteria such as Bacillus subtilis, the corresponding genes are typically alsS (ALS) and alsD (ALDC). nih.gov

To increase the metabolic flux towards 2,3-butanediol, a common and effective strategy is the overexpression of these key genes. By increasing the cellular concentration of ALS, ALDC, and BDH, the conversion of pyruvate (B1213749) to α-acetolactate, then to acetoin (B143602), and finally to 2,3-butanediol is significantly enhanced. nih.govnih.gov For instance, engineering Escherichia coli, a non-native producer, with plasmids carrying these biosynthetic genes has been a successful approach to establish 2,3-butanediol production. google.com

Table 1: Key Biosynthetic Genes for 2,3-Butanediol Production

| Gene | Enzyme | Function | Organism Example |

|---|---|---|---|

| alsS / budB | α-Acetolactate Synthase (ALS) | Converts two molecules of pyruvate to α-acetolactate. nih.gov | Bacillus subtilis / Klebsiella pneumoniae |

| alsD / budA | α-Acetolactate Decarboxylase (ALDC) | Decarboxylates α-acetolactate to form acetoin. nih.gov | Bacillus subtilis / Klebsiella pneumoniae |

In addition to amplifying the desired pathway, it is equally crucial to block or attenuate competing metabolic pathways that divert carbon away from 2,3-butanediol synthesis. These competing pathways lead to the formation of byproducts such as lactate (B86563), formate (B1220265), ethanol (B145695), and acetate (B1210297), which not only reduce the yield of the target product but can also inhibit cell growth. nih.govnih.gov

Key gene deletions include:

ldhA : This gene encodes lactate dehydrogenase, which converts pyruvate to lactate. nih.gov Deleting ldhA is a widely used strategy to prevent lactate formation and redirect pyruvate towards the 2,3-BDO pathway. nih.govnih.gov For example, a lactate dehydrogenase-deleted mutant of Enterobacter aerogenes showed a 16.7% increase in 2,3-butanediol production in batch fermentation. nih.gov

pflB : This gene encodes pyruvate formate-lyase, a key enzyme in mixed-acid fermentation that converts pyruvate to acetyl-CoA and formate. nih.gov Its deletion helps to channel more pyruvate into the 2,3-BDO pathway.

adhE : This gene encodes alcohol dehydrogenase, which is involved in ethanol production. nih.gov Knocking out adhE prevents the loss of carbon to ethanol.

pduC : In organisms capable of metabolizing glycerol (B35011), the pdu operon is responsible for the production of 1,3-propanediol (B51772). Deletion of genes within this operon, such as pduC, can be critical when using glycerol as a feedstock to prevent its diversion from the 2,3-BDO pathway. nih.gov

A study on Klebsiella oxytoca demonstrated that the combined deletion of adhE, ackA-pta (acetate kinase-phosphotransacetylase), and ldhA significantly reduced byproduct formation and established 2,3-BDO production as the primary pathway for NADH re-oxidation. nih.gov

Introducing enzymes from other organisms can create novel biosynthetic routes or enhance existing ones. This strategy is particularly useful for producing specific stereoisomers of 2,3-butanediol or for enabling the utilization of non-native substrates. For instance, to achieve production of (2S,3S)-2,3-butanediol in a host that naturally produces other isomers, one could introduce a stereospecific (2S,3S)-butanediol dehydrogenase from another species. osti.gov

Furthermore, engineering the electron transport chain can be a valuable approach. By creating mutants with reduced electron transport chain activity, the availability of NADH, a crucial cofactor for the reduction of acetoin to 2,3-butanediol, can be increased, leading to higher product yields. nih.gov

Strategies for Enantiopure (2S,3S)-2,3-Butanediol Production

The production of enantiomerically pure (2S,3S)-2,3-butanediol is highly desirable for many applications. osti.gov This requires precise control over the stereochemistry of the final reduction step in the biosynthetic pathway.

The stereoisomeric purity of 2,3-butanediol is determined by the stereospecificity of the butanediol dehydrogenase (BDH) enzyme. osti.gov BDHs can be classified based on the stereoisomers they produce. A (2S,3S)-BDH specifically converts (S)-acetoin to (2S,3S)-2,3-butanediol. osti.gov

To achieve high enantiopurity, several strategies are employed:

Identification and Expression of (2S,3S)-BDH : Researchers have identified and characterized (2S,3S)-BDHs from various microorganisms. nih.gov Introducing the gene for a highly specific (2S,3S)-BDH into a production host is a primary strategy.

Deletion of Endogenous BDHs : In hosts that naturally possess BDHs with different or mixed stereospecificities, it is often necessary to delete the corresponding endogenous genes to prevent the formation of unwanted isomers. nih.gov

Protein Engineering : The substrate specificity and stability of BDHs can be altered through protein engineering techniques such as site-directed mutagenesis. For example, a chimeric (2S,3S)-butanediol dehydrogenase was engineered to combine the stability of one BDH with the desired specificity of another. nih.gov

Table 2: Examples of Engineered Strains for Stereospecific 2,3-Butanediol Production

| Microorganism | Genetic Modification | Product | Reference |

|---|---|---|---|

| Pseudomonas putida KT2440 | Identification of two quinoprotein alcohol dehydrogenases (PedE and PedH) responsible for (2S,3S)-2,3-BDO dehydrogenation. | (2S,3S)-2,3-BDO catabolism | nih.gov |

| Serratia sp. T241 | Co-expression of (2S,3S)-2,3-BDH with formate dehydrogenase for NADH regeneration. | (2S,3S)-2,3-butanediol | mdpi.com |

Whole-cell biocatalysis offers an alternative to fermentation for the production of enantiopure (2S,3S)-2,3-butanediol. In this approach, microbial cells are used as catalysts to convert a substrate, such as diacetyl or meso-2,3-butanediol (B1221857), into the desired product. mdpi.comnih.gov

A key advantage of whole-cell biocatalysis is the ability to achieve high product concentrations and purities. For example, a whole-cell biocatalyst over-expressing a meso-2,3-BDH from Enterobacter cloacae was used to convert diacetyl to (2S,3S)-2,3-butanediol via a (3S)-acetoin intermediate, achieving a concentration of 26.8 g/L with over 99% optical purity. mdpi.com

To enhance the efficiency of whole-cell systems, cofactor regeneration is often necessary. The reduction of acetoin to 2,3-butanediol requires NADH. mdpi.com Co-expressing an enzyme for NADH regeneration, such as formate dehydrogenase (FDH) which converts formate to CO2 while regenerating NADH from NAD+, can significantly improve the productivity of the biocatalytic process. mdpi.commdpi.com

Cofactor Engineering for Redox Balance (NADH/NAD+ ratio, NADPH-dependent enzymes)

The biosynthesis of 2,3-butanediol (2,3-BDO) is a redox-intensive process, making the management of intracellular cofactor pools, specifically the ratios of NADH/NAD+ and NADPH/NADP+, a critical aspect of metabolic engineering for enhanced production. The conversion of acetoin to 2,3-BDO is a reduction step that requires an electron donor, typically the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH). nih.govmdpi.com The efficiency of this conversion is therefore highly dependent on the availability of these reducing equivalents and the specificity of the 2,3-butanediol dehydrogenase (BDH) enzyme. nih.govosti.gov

One effective strategy is the introduction of cofactor regeneration systems. For instance, the co-expression of a formate dehydrogenase (FDH) in Escherichia coli has been shown to significantly increase the intracellular NADH concentration, leading to higher titers, productivity, and yield of (2S,3S)-2,3-BDO from diacetyl. nih.gov In this system, formate is converted to carbon dioxide, regenerating NADH for the BDH reaction. nih.gov This approach not only improves production but can also simplify downstream processing by eliminating the accumulation of organic acid byproducts. nih.gov

Furthermore, the flexibility of cofactor utilization can be engineered to overcome limitations imposed by the specificity of native enzymes. The enzymatic reduction of acetoin to 2,3-BDO can be dependent on either NADH or NADPH. nih.gov Some organisms possess multiple BDH enzymes with different cofactor specificities. For example, Clostridium beijerinckii has an NADPH-preferring acetoin reductase/2,3-butanediol dehydrogenase, while Klebsiella pneumoniae's enzyme is NADH-dependent. nih.govnih.gov By co-expressing both an NADH-dependent and an NADPH-specific BDH in a host organism, the metabolic network can flexibly utilize either cofactor pool, leading to improved production robustness and efficiency under various conditions. nih.gov In Clostridium autoethanogenum, a strictly NADPH-dependent primary-secondary alcohol dehydrogenase has been identified that can reduce acetoin to 2,3-butanediol, highlighting the diversity of cofactor usage in nature. asm.orgresearchgate.net

The synthesis of 2,3-BDO itself plays a role in regulating the NADH/NAD+ ratio. nih.govcranfield.ac.uk In some bacteria, the 2,3-BDO pathway is induced by acetate and provides the necessary NADH for the elimination of this toxic byproduct through its conversion to ethanol. nih.gov This intricate link between central metabolism, cofactor balance, and product formation underscores the importance of a holistic approach to metabolic engineering.

Table 1: Research Findings in Cofactor Engineering for 2,3-Butanediol Production

| Engineering Strategy | Organism | Key Enzyme(s) | Cofactor(s) Involved | Outcome | Reference |

|---|---|---|---|---|---|

| Cofactor regeneration system | Escherichia coli | Formate Dehydrogenase (FDH) | NADH | Increased (2S,3S)-2,3-BDO titer to 31.7 g/L and yield to 89.8% from diacetyl. | nih.gov |

| Cofactor flexibility | Escherichia coli | NADH-dependent BDH (from K. pneumoniae) and NADPH-specific BDH (from C. beijerinckii) | NADH, NADPH | Achieved 92 g/L of 2,3-BDO with 85% of maximum theoretical yield. | nih.gov |

| Identification of novel enzyme | Clostridium autoethanogenum | NADPH-dependent primary-secondary alcohol dehydrogenase (CaADH) | NADPH | Reconstituted the 2,3-BDO pathway in E. coli, producing 1.1 mM (2R,3R)-butanediol. | asm.orgresearchgate.net |

| Redox rebalancing by pathway deletion | Saccharomyces cerevisiae | Deletion of glycerol-3-phosphate dehydrogenases (GPD1, GPD2) | NADH | Increased 2,3-BDO production to 72.9 g/l with 84% theoretical yield by eliminating glycerol accumulation. | researchgate.net |

Systems Biology and Computational Approaches in Metabolic Pathway Design

Systems biology and computational tools have become indispensable for the rational design and optimization of microbial cell factories for the production of (2S,3S)-2,3-butanediol. These approaches allow for a holistic understanding of cellular metabolism and enable the prediction of the effects of genetic modifications before they are implemented in the laboratory. nih.govucsd.edu

Genome-Scale Metabolic Modeling (GEMs)

Genome-scale metabolic models (GEMs) are comprehensive in silico representations of the entire metabolic network of an organism, reconstructed from genomic and biochemical data. ucsd.edunih.govmdpi.com These models serve as a powerful computational tool for analyzing cellular metabolism and guiding metabolic engineering strategies. icgbio.runih.gov For 2,3-BDO production, GEMs have been constructed for various organisms, including Bacillus subtilis and Geobacillus icigianus, to explore their metabolic potential and design optimized strains. nih.govmdpi.comicgbio.runih.gov

A GEM, such as the iMK1321 model for Geobacillus icigianus, contains a detailed inventory of genes, proteins, and reactions within the cell. mdpi.comnih.gov This allows researchers to simulate the metabolic fluxes and predict the organism's phenotype under different conditions. mdpi.comnih.gov By analyzing the model, potential pathways for 2,3-BDO production from various carbon sources, including waste products like glycerol, can be identified. mdpi.comicgbio.ru GEMs provide a framework for integrating multi-omics data, which can further enhance the accuracy of model predictions and lead to more effective strain design. nih.gov

Flux Balance Analysis (FBA) and Dynamic Modeling

Flux Balance Analysis (FBA) is a mathematical technique used to simulate the flow of metabolites through the metabolic network represented by a GEM. ucsd.edunumberanalytics.comdiva-portal.org By defining an objective function, such as maximizing biomass production or the yield of a specific product, FBA can predict the distribution of metabolic fluxes throughout the network. nih.govnumberanalytics.comnih.gov This allows for the in silico evaluation of gene knockout strategies to enhance the production of 2,3-BDO. nih.gov

For example, FBA simulations using the iYO844 model of Bacillus subtilis were employed to identify gene deletion targets to improve 2,3-BDO production from glycerol. nih.gov The model correctly predicted that knocking out the lctE gene, which is involved in lactate production, would significantly increase the metabolic flux towards 2,3-BDO. nih.govnih.gov FBA can also be used to compare different metabolic engineering strategies and prioritize the most promising candidates for experimental validation. nih.gov

While FBA provides a steady-state view of metabolism, dynamic modeling approaches can capture the time-dependent behavior of metabolic networks. These models can account for changes in enzyme concentrations and metabolite levels over the course of a fermentation, providing a more detailed understanding of the process. nih.gov

Identification of Metabolic Bottlenecks and Genetic Targets

A key application of GEMs and FBA is the identification of metabolic bottlenecks that limit the production of the desired chemical and the pinpointing of specific genetic targets for modification. asm.org By analyzing the predicted flux distributions, researchers can identify reactions that compete with the 2,3-BDO pathway for precursors or cofactors. nih.govnih.gov

In the case of Bacillus subtilis, FBA identified the pathways for acetate, lactate, and methylglyoxal (B44143) as major competitors for carbon flux from glycerol. nih.gov The model predicted that knocking out genes such as ackA (acetate kinase), pta (phosphate acetyltransferase), lctE (lactate dehydrogenase), and mmgA (methylglyoxal synthase) would redirect flux towards 2,3-BDO. nih.gov Experimental validation confirmed that the deletion of lctE and mmgA led to a substantial increase in 2,3-BDO production. nih.gov Similarly, for Geobacillus icigianus, in silico analysis suggested that reducing the flux through the TCA cycle at the level of citrate (B86180) synthase could enhance 2,3-BDO production. mdpi.comnih.gov These examples demonstrate the power of computational approaches to rationally guide metabolic engineering efforts, saving time and resources compared to traditional trial-and-error methods.

Table 2: Application of Computational Models in 2,3-Butanediol Production

| Organism | Model/Tool | Key Findings/Predictions | Experimental Validation | Reference |

|---|---|---|---|---|

| Bacillus subtilis | GEM (iYO844), FBA | Identified ackA, pta, lctE, and mmgA as knockout targets to increase 2,3-BDO production from glycerol. | Knockout of lctE and mmgA substantially increased 2,3-BDO production. | nih.gov |

| Geobacillus icigianus | GEM (iMK1321) | Predicted potential for 2,3-BDO production from various carbon sources, including glycerol. Identified reducing citrate synthase activity as a strategy to enhance production. | Predicted strategies were previously verified in closely related Bacillus strains. | mdpi.comnih.gov |

| Clostridium autoethanogenum | Constraint-based stoichiometric modeling | Identified interventions in byproduct pathways (acetate, ethanol) as effective for increasing 2,3-BDO production. | Analysis provided a range of single, double, and triple intervention strategies. | asm.org |

| Saccharomyces cerevisiae | OptKnock on GEM (iMM904) | Predicted that deletion of alcohol dehydrogenase genes (adh1, adh3, adh5) would increase 2,3-BDO production. | A 55-fold increase in 2,3-butanediol production was observed in the mutant strain. | researchgate.net |

Enzymatic Catalysis and Biocatalyst Engineering for 2s,3s 2,3 Butanediol

Enzyme Characterization and Kinetic Studies Relevant to (2S,3S)-2,3-Butanediol

The efficiency of (2S,3S)-2,3-butanediol production is intrinsically linked to the characteristics of the enzymes employed. Detailed characterization and kinetic studies of BDH and AR enzymes are fundamental to understanding their catalytic mechanisms and optimizing bioconversion processes.

The synthesis of optically pure (2S,3S)-2,3-butanediol is dependent on the stereospecific reduction of the precursor molecule, acetoin (B143602). The enzyme acetoin reductase (AR) or butanediol (B1596017) dehydrogenase (BDH) facilitates this conversion. For the production of the (2S,3S) isomer, the enzyme must specifically reduce (S)-acetoin.

For instance, an acetoin(diacetyl) reductase from Rhodococcus erythropolis WZ010 has been shown to display absolute stereospecificity in the reduction of diacetyl to (2S,3S)-2,3-butanediol, proceeding through an (S)-acetoin intermediate. researchgate.net This highlights the enzyme's stringent control over the stereochemistry of the reaction. Similarly, other studies have utilized NADPH-dependent carbonyl reductases to convert diacetyl into (2S,3S)-2,3-butanediol via (3S)-acetoin, achieving high optical purity. mdpi.com

In contrast, some enzymes exhibit different stereoselectivity. For example, the BDH1 enzyme from Saccharomyces cerevisiae is primarily responsible for the formation of (2R,3R)-2,3-BD from (3R)-acetoin and a portion of meso-2,3-BD from (3S)-acetoin. nih.govresearchgate.net This demonstrates that not all BDH enzymes are suitable for producing the (2S,3S) stereoisomer. The selection of an enzyme with the correct stereospecificity is therefore a crucial first step in designing a biocatalytic process for (2S,3S)-2,3-butanediol production.

Butanediol dehydrogenases and acetoin reductases often exhibit activity towards a range of substrates beyond their primary targets. Understanding this substrate spectrum is important for identifying potential side reactions and for exploring the broader applicability of these enzymes in biocatalysis.

An acetoin(diacetyl) reductase from Rhodococcus erythropolis WZ010, for example, accepts a wide variety of substrates, including both aliphatic and aryl alcohols, aldehydes, and ketones. researchgate.net Similarly, the BDH1 enzyme from yeast can utilize diacetyl as a substrate, in addition to acetoin. asm.org A 2,3-BDH cloned from Corynebacterium crenatum SYPA5-5 also demonstrated the ability to reduce diacetyl and acetoin. nih.gov

The kinetic parameters of these enzymes provide insight into their efficiency and physiological role. For the R. erythropolis enzyme, lower K values and higher catalytic efficiency were observed for diacetyl and NADH compared to (2S,3S)-2,3-butanediol and NAD+, suggesting that its physiological function favors the formation of (2S,3S)-2,3-butanediol. researchgate.net In the case of the C. crenatum enzyme, the k/K values for diacetyl and acetoin were higher than for 2,3-butanediol (B46004), also indicating a preference for the reductive reaction. nih.gov

Interactive Data Table: Kinetic Parameters of Key Enzymes in (2S,3S)-2,3-Butanediol Synthesis

Below is an interactive table summarizing the kinetic parameters of various BDH/AR enzymes. Users can sort the data by clicking on the column headers to compare enzyme performance.

| Enzyme Source | Substrate | K (mM) | k (s) | k/K (smM) | Optimal pH (Reduction) | Optimal Temp. (°C) |

| Rhodococcus erythropolis WZ010 | Diacetyl | 0.87 | 15.6 | 17.9 | 7.0 | 30 |

| Rhodococcus erythropolis WZ010 | (S)-Acetoin | 1.2 | 10.2 | 8.5 | 7.0 | 30 |

| Corynebacterium crenatum SYPA5-5 | Diacetyl | 1.12 | 18.2 | 16.3 | 4.0 | 35 |

| Corynebacterium crenatum SYPA5-5 | Acetoin | 2.34 | 22.1 | 9.4 | 4.0 | 35 |

| Bacillus subtilis | (S)-Acetoin | 0.45 | - | - | 7.5 | 37 |

| Clostridium beijerinckii NCIMB 8052 | (S)-Acetoin | 0.23 | 28.9 | 125.7 | 6.5 | 37 |

Note: Data is compiled from various sources and experimental conditions may vary. This table is for comparative purposes.

Enzyme Engineering for Improved Performance

While naturally occurring enzymes provide a valuable starting point, their properties are often not ideal for industrial applications. Enzyme engineering, through rational design and directed evolution, offers powerful tools to tailor biocatalysts for enhanced activity, stability, and stereospecificity.

Rational design involves using knowledge of an enzyme's structure and mechanism to predict and introduce beneficial mutations. Site-directed mutagenesis is the technique used to create these specific changes in the enzyme's amino acid sequence. This approach has been successfully applied to BDH/AR enzymes to alter their cofactor specificity and improve their catalytic efficiency.